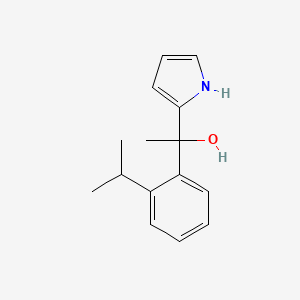

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

Description

Properties

Molecular Formula |

C15H19NO |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-(2-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |

InChI |

InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(3,17)14-9-6-10-16-14/h4-11,16-17H,1-3H3 |

InChI Key |

ASHAIWAEIQYTPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)(C2=CC=CN2)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Approach

-

- 2-Isopropylbenzaldehyde or 2-isopropylacetophenone (aromatic carbonyl compound)

- 1-(1H-pyrrol-2-yl)magnesium halide (pyrrolyl Grignard reagent)

-

- Preparation of the pyrrolyl Grignard reagent by treating 2-bromopyrrole or 2-chloropyrrole with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

- Slow addition of the aromatic aldehyde or ketone to the Grignard reagent solution at low temperature (0–5 °C) to control reactivity and minimize side reactions.

- Stirring the reaction mixture at ambient temperature to complete the addition.

- Quenching the reaction with aqueous ammonium chloride or dilute acid to protonate the alkoxide intermediate and release the secondary alcohol.

- Extraction and purification by column chromatography or recrystallization.

-

- Reported yields typically range from 60% to 85%, depending on the purity of reagents and reaction conditions.

- Purity is confirmed by NMR spectroscopy (1H, 13C), IR, and mass spectrometry.

-

- The reaction is sensitive to moisture and oxygen; therefore, strictly anhydrous and inert conditions are required.

- The regioselectivity of the pyrrole ring attachment is controlled by the halogen position in the starting pyrrole halide.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions:

Some recent studies have explored one-pot, multi-component syntheses involving pyrrole derivatives, aromatic aldehydes, and other reagents under acidic catalysis to form related pyrrole-substituted alcohols. However, these methods are less common for this specific compound and often yield related heterocyclic analogues rather than the exact target.Catalytic Approaches:

Metal-organic frameworks and other heterogeneous catalysts have been used to facilitate condensation reactions involving pyrrole derivatives and aromatic aldehydes, but these are more relevant for complex fused heterocycles rather than simple secondary alcohols like 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol.

Reaction Scheme and Data Table

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Mg, 2-bromopyrrole, anhydrous ether/THF | Formation of pyrrolylmagnesium bromide | 85 | Inert atmosphere required |

| 2 | 2-Isopropylbenzaldehyde, 0–5 °C | Nucleophilic addition of Grignard reagent | - | Slow addition to control exotherm |

| 3 | Aqueous NH4Cl or dilute acid | Quenching and protonation of alkoxide | - | Room temperature |

| 4 | Extraction, chromatography | Purification | 60–85 | Purity confirmed by NMR, MS |

Analytical Characterization

-

- 1H NMR shows characteristic signals for the isopropyl group (doublet and septet), aromatic protons of the phenyl ring, and pyrrole ring protons.

- The hydroxyl proton appears as a broad singlet or may be exchangeable with D2O.

- 13C NMR confirms the presence of secondary alcohol carbon and aromatic carbons.

-

- Molecular ion peak corresponds to the expected molecular weight (~229 g/mol).

- Fragmentation patterns consistent with loss of pyrrole or isopropyl substituents.

-

- Broad O–H stretch around 3300 cm⁻¹.

- Aromatic C=C stretches between 1450–1600 cm⁻¹.

- Pyrrole ring characteristic absorptions near 1500 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Phenyl Ring

Two positional isomers of the target compound have been reported:

- 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 944698-52-6)

- 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 1443314-16-6)

| Property | 2-Isopropyl Isomer (Target) | 4-Isopropyl Isomer | 3-Isopropyl Isomer |

|---|---|---|---|

| Substituent Position | Para (2-position) | Para (4-position) | Meta (3-position) |

| Molecular Weight (g/mol) | Not reported | ~265 (estimated) | ~265 (estimated) |

| Key Implications | Steric hindrance near pyrrole | Reduced steric bulk | Intermediate steric bulk |

The position of the isopropyl group affects steric interactions and electronic distribution. The 2-isopropyl isomer (target compound) may exhibit lower solubility in polar solvents due to steric shielding of the hydroxyl group compared to the 4-isopropyl isomer .

Pyrrole-Based Ethanolamine Derivatives

Viminol (CAS 21363-18-8) and 2F-Viminol

- Viminol: 1-(2-Chlorobenzyl)-α-[(di-sec-butylamino)methyl]pyrrole-2-methanol.

- 2F-Viminol: Fluorine-substituted analog with a di(butan-2-yl)amino group.

| Property | Target Compound | Viminol | 2F-Viminol |

|---|---|---|---|

| Functional Groups | Hydroxyl, isopropylphenyl | Chlorobenzyl, di-sec-butyl | Fluorobenzyl, di-butyl |

| Molecular Weight | ~265 (estimated) | 394.92 | 382.47 (C21H31FN2O) |

| Biological Activity | Not reported | Analgesic, anti-inflammatory | Enhanced metabolic stability |

Viminol and 2F-viminol demonstrate how halogenation and amine substituents influence pharmacological profiles.

1-(1H-Pyrrol-2-yl)ethanone (2-Acetylpyrrole, CAS 1072-83-9)

A simpler analog lacking the ethanol and isopropylphenyl groups:

| Property | Target Compound | 2-Acetylpyrrole |

|---|---|---|

| Molecular Weight | ~265 (estimated) | 109.13 |

| Melting Point | Not reported | 88–93°C |

| Boiling Point | Not reported | 220°C |

| Applications | Not reported | Flavoring agent (coffee, nuts) |

The ethanol and aromatic substituents in the target compound likely increase hydrophobicity, reducing volatility compared to 2-acetylpyrrole .

Heterocyclic Derivatives with Propenone Chains

3-(3-Hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (3HPPP):

- Features a propenone linker and hydroxyphenyl group.

| Property | Target Compound | 3HPPP |

|---|---|---|

| Functional Groups | Ethanol, isopropylphenyl | α,β-Unsaturated ketone |

| Reactivity | Hydrogen bonding (OH) | Electrophilic conjugation |

| Biological Activity | Not reported | Anti-MRSA activity |

The conjugated ketone in 3HPPP enables interactions with biological targets via Michael addition, a mechanism absent in the target compound .

Pyrazole and Pyridine Analogs

Ethyl 1-(2-(4-Methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate (CAS 618070-57-8):

- Pyrazole core with ester and ketone groups.

| Property | Target Compound | Pyrazole Analog |

|---|---|---|

| Heterocycle | Pyrrole | Pyrazole |

| Solubility | Lower (hydrophobic substituents) | Higher (ester group) |

| Applications | Not reported | Potential anti-inflammatory |

The pyrazole’s nitrogen-rich structure enhances hydrogen bonding capacity, contrasting with the pyrrole’s single NH group .

Biological Activity

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is a chemical compound characterized by its unique structure combining a 2-isopropylphenyl group with a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C15H19NO, with a molecular weight of approximately 229.32 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Structure and Properties

The compound features a hydroxyl group attached to an ethyl chain, contributing to its reactivity and potential biological activities. The structural complexity enhances its utility in various applications, including medicinal chemistry and material science.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Not specified |

Biological Activity

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives have been studied for their antibacterial properties. For instance, related compounds have shown efficacy against Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

- Anticancer Properties : There is ongoing research into the anticancer properties of pyrrole-containing compounds. Studies have indicated that certain pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This can include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors affecting cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The reaction begins with commercially available starting materials such as 2-isopropylphenol and pyrrole.

- Reaction Conditions : The synthesis is usually conducted under controlled conditions, often utilizing catalysts to facilitate the formation of the desired product.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research on pyrrole derivatives provides valuable insights:

- A study demonstrated that pyrrole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure could enhance efficacy against resistant strains .

Potential Applications

Given its promising biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Material Science : Its unique structural properties could be utilized in developing new materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.